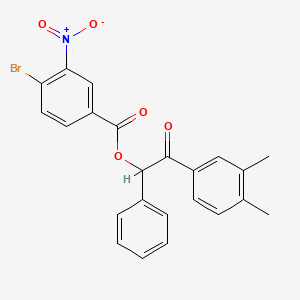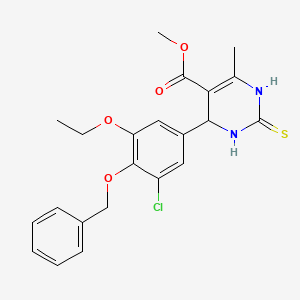
methyl 4-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Overview
Description
Methyl 4-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its pyrimidine core, which is substituted with various functional groups, including a chloro, ethoxy, phenylmethoxy, and sulfanylidene group. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 4-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:
-
Formation of the Pyrimidine Core: : The pyrimidine core is typically synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. This step often requires acidic or basic conditions to facilitate the formation of the pyrimidine ring.
-
Introduction of Substituents: : The various substituents, such as the chloro, ethoxy, and phenylmethoxy groups, are introduced through nucleophilic substitution reactions. These reactions may involve the use of reagents like alkyl halides, phenols, and chlorinating agents under specific conditions (e.g., elevated temperatures, solvents like DMF or DMSO).
-
Sulfanylidene Group Addition: : The introduction of the sulfanylidene group is typically achieved through the reaction of the pyrimidine intermediate with a thiol or thiolate reagent. This step may require the presence of a base to deprotonate the thiol and facilitate nucleophilic attack on the pyrimidine ring.
Chemical Reactions Analysis
Methyl 4-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the pyrimidine ring or the substituents. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can reduce double bonds or nitro groups present in the compound.
-
Substitution: : Nucleophilic substitution reactions can occur at the chloro or ethoxy groups, allowing for the introduction of new functional groups. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used in these reactions.
-
Hydrolysis: : The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has several applications in scientific research:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
-
Biology: : In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
-
Medicine: : The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may investigate its efficacy and mechanism of action as a potential drug candidate for treating specific diseases.
-
Industry: : In the industrial sector, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure suggests it may bind to enzymes or receptors, modulating their activity. For example, the sulfanylidene group could interact with thiol-containing enzymes, while the pyrimidine core may mimic nucleotides and interfere with nucleic acid metabolism.
Comparison with Similar Compounds
Methyl 4-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
-
Methyl 4-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-thioxo-3,4-dihydro-1H-pyrimidine-5-carboxylate: : This compound differs by the presence of a thioxo group instead of a sulfanylidene group, which may affect its reactivity and biological activity.
-
Methyl 4-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate: : The oxo group in this compound replaces the sulfanylidene group, potentially altering its chemical properties and interactions with biological targets.
-
Methyl 4-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-imino-3,4-dihydro-1H-pyrimidine-5-carboxylate: : The imino group in this compound introduces a different electronic environment, which may influence its chemical reactivity and biological effects.
Each of these compounds has unique structural features that contribute to their distinct chemical and biological properties, highlighting the versatility and potential of pyrimidine derivatives in scientific research.
Properties
IUPAC Name |
methyl 4-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-4-28-17-11-15(19-18(21(26)27-3)13(2)24-22(30)25-19)10-16(23)20(17)29-12-14-8-6-5-7-9-14/h5-11,19H,4,12H2,1-3H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKUSEXDEHWVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)Cl)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-cyclohexen-1-ylmethyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4042853.png)
![8-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid](/img/structure/B4042859.png)
![3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B4042862.png)
![2-[(5E)-5-[(2-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B4042869.png)
![N-benzyl-2-[2-(4-fluorophenoxy)ethoxy]-N-methylethanamine oxalate](/img/structure/B4042878.png)
![4-[4-(2-Ethoxyphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042883.png)
![1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine](/img/structure/B4042885.png)
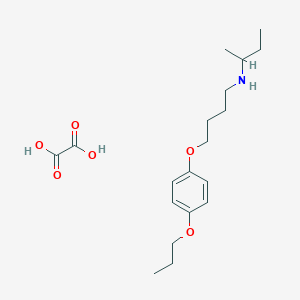
![2,6-Dimethyl-4-[4-(4-methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4042911.png)
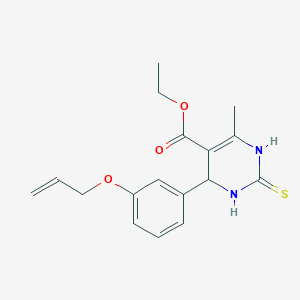
![1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042924.png)
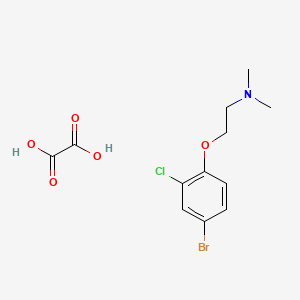
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4042942.png)
